Pyrrolidine vs. Piperidine Ring: Lipophilicity and Molecular Weight Advantage
The target compound incorporates a five-membered pyrrolidine ring, whereas the direct six-membered piperidine analog (CAS 1352506-64-9) is the closest purchasable comparator differing only in ring size. Computed XLogP3-AA for the target is 1.9 vs. 2.3 for the piperidine analog, a difference of +0.4 log units [1][2]. Molecular weight is 233.31 vs. 247.34 g/mol, a reduction of 14 g/mol (6.0% lower) [1][2]. tPSA is identical at 45.2 Ų for both compounds [1][2]. These data suggest the pyrrolidine scaffold may offer moderately improved aqueous solubility and reduced non-specific lipophilic protein binding relative to the piperidine counterpart, without sacrificing polar surface area-dependent properties such as hydrogen bonding capacity [1][2].
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde: XLogP3-AA = 2.3 |
| Quantified Difference | ΔXLogP = −0.4 (target is less lipophilic); ΔMW = −14 g/mol (6.0% lower) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity (by 0.4 log units) at equivalent tPSA generally correlates with reduced off-target promiscuity risk and improved developability profile, making the pyrrolidine scaffold preferable when target engagement is not ring-size-dependent.
- [1] PubChem CID 102540060, Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/1352496-47-9 (accessed May 2026). View Source
- [2] PubChem CID 102540083, Computed Properties section, XLogP3-AA = 2.3, MW = 247.34, tPSA = 45.2 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/1352506-64-9 (accessed May 2026). View Source
